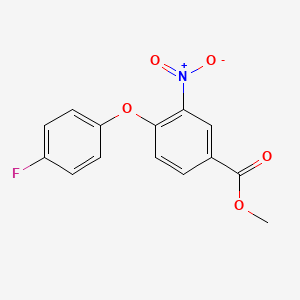

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C14H10FNO5 It is a derivative of benzoic acid and features a fluorophenoxy group and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-fluorophenoxy)benzoate, followed by esterification. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water as a solvent.

Major Products Formed

Reduction: Methyl 4-(4-fluorophenoxy)-3-aminobenzenecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-fluorophenoxy)-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

The mechanism of action involves the induction of apoptosis and modulation of cellular signaling pathways, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound has also shown moderate antibacterial activity against several strains, suggesting its potential as an antimicrobial agent. The results from studies are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings indicate that while the compound exhibits some antibacterial properties, further research is necessary to fully understand its efficacy and mechanisms .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its fluorinated aromatic structure may contribute to enhanced stability and biological activity in agricultural settings. Research into its herbicidal properties is ongoing, focusing on its effectiveness against specific weed species and its environmental impact.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and polymers. Investigations into its use as a modifier for polymer matrices are underway, aiming to enhance material properties such as thermal stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and suggested that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens in clinical settings. The study found that while it showed promise against certain strains, it was less effective than established antibiotics, highlighting the need for further optimization .

Mécanisme D'action

The mechanism of action of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluorophenoxy groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate

- Methyl 4-(4-bromophenoxy)-3-nitrobenzenecarboxylate

- Methyl 4-(4-methylphenoxy)-3-nitrobenzenecarboxylate

Uniqueness

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in the development of pharmaceuticals and advanced materials.

Activité Biologique

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate (CAS 320417-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H10FNO5

- Molecular Weight : Approximately 295.23 g/mol

This structure features a fluorophenyl group, which is known to influence biological activity through various mechanisms, such as enhancing lipophilicity and modulating enzyme interactions.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and cancer biology.

- Preliminary studies indicate that the compound exhibits moderate inhibitory activity against COX-2 and LOX isoforms, which are implicated in inflammatory processes and cancer progression .

-

Anticancer Potential :

- In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown activity against breast cancer cell lines like MCF-7 .

- The mechanisms may involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate the exact pathways involved.

Case Study 1: Inhibition of COX-2

A recent study evaluated the compound's efficacy in inhibiting COX-2 activity. The results indicated an IC50 value of approximately 18 μM, suggesting moderate potency compared to standard COX inhibitors . This inhibition could lead to reduced inflammation and pain management in clinical settings.

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay involving MCF-7 cells, this compound exhibited significant cell death at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways, indicating potential for further development as an anticancer therapeutic .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Target Enzyme/Cell Line | Effect |

|---|---|---|---|

| This compound | 18 | COX-2 | Moderate inhibition |

| Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate | 12 | AChE | Moderate inhibition |

| Standard COX Inhibitor (e.g., Celecoxib) | <0.5 | COX-2 | High inhibition |

Future Directions

Further research is warranted to explore:

- In vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure influence biological activity.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.

Propriétés

IUPAC Name |

methyl 4-(4-fluorophenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPSYKKSSYANRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.